Nutlin-C1-amido-PEG4-C2-N3
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Overview
Description
Nutlin-C1-amido-PEG4-C2-N3 is a synthesized E3 ligase ligand-linker conjugate that incorporates the Nutlin 3 based MDM2 ligand and a 4-unit polyethylene glycol (PEG) linker. This compound is specifically designed for utilization in proteolysis targeting chimera (PROTAC) technology. It is a click chemistry reagent containing an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nutlin-C1-amido-PEG4-C2-N3 is synthesized by incorporating the Nutlin 3 based MDM2 ligand with a 4-unit PEG linkerThe copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) is a key step in the synthesis .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored under nitrogen to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Nutlin-C1-amido-PEG4-C2-N3 undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction involves the azide group of this compound reacting with alkyne-containing molecules to form triazoles
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups
Common Reagents and Conditions
CuAAc: Copper (I) catalysts, alkyne-containing molecules, and appropriate solvents.
SPAAC: DBCO or BCN-containing molecules, and suitable solvents.
Major Products
The major products formed from these reactions are triazoles, which are stable and can be used in various applications .
Scientific Research Applications
Nutlin-C1-amido-PEG4-C2-N3 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules
Biology: Employed in the development of PROTACs for targeted protein degradation
Medicine: Investigated for its potential in drug discovery and development, particularly in targeting specific proteins for degradation
Industry: Utilized in the production of specialized chemical compounds and materials
Mechanism of Action
Nutlin-C1-amido-PEG4-C2-N3 exerts its effects through the following mechanism:
Comparison with Similar Compounds
Nutlin-C1-amido-PEG4-C2-N3 is unique due to its specific design for PROTAC technology and its ability to undergo click chemistry reactions. Similar compounds include:
Nutlin 3: A small molecule inhibitor of MDM2, used as a basis for this compound
Other E3 ligase ligand-linker conjugates: Compounds designed for targeted protein degradation, incorporating different ligands and linkers
This compound stands out due to its specific combination of the Nutlin 3 based MDM2 ligand and the 4-unit PEG linker, making it highly effective in PROTAC applications .
Properties
Molecular Formula |
C42H52Cl2N8O9 |
---|---|
Molecular Weight |
883.8 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetamide |
InChI |
InChI=1S/C42H52Cl2N8O9/c1-29(2)61-36-26-34(56-3)12-13-35(36)41-48-39(30-4-8-32(43)9-5-30)40(31-6-10-33(44)11-7-31)52(41)42(55)51-17-16-50(38(54)28-51)27-37(53)46-14-18-57-20-22-59-24-25-60-23-21-58-19-15-47-49-45/h4-13,26,29,39-40H,14-25,27-28H2,1-3H3,(H,46,53)/t39-,40+/m1/s1 |
InChI Key |
YLHONJUOEKAZKP-PVXQIPPMSA-N |
Isomeric SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-])C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-])C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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